molecular formula C9H7NO2 B032275 2,8-Quinolinediol CAS No. 15450-76-7

2,8-Quinolinediol

Cat. No. B032275
CAS RN: 15450-76-7
M. Wt: 161.16 g/mol
InChI Key: ZXZKYYHTWHJHFT-UHFFFAOYSA-N
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Description

2,8-Quinolinediol is a quinoline derivative, a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Quinolines and their derivatives exhibit a rich chemistry due to their versatile structures, enabling diverse chemical reactions and properties.

Synthesis Analysis

2,8-Quinolinediol and its derivatives can be synthesized through various methods. For instance, quinoline-8-thiolate, a related compound, is synthesized in a manner analogous to pyridine-2-thiolate complexes, highlighting the chemical versatility and reactivity of quinoline derivatives (Schlaf, Lough, & Morris, 1996). These syntheses often involve complex organometallic reactions, showcasing the intricate methodologies required to produce quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives like 2,8-Quinolinediol is characterized by the presence of a benzene ring fused to a pyridine ring. This structure is pivotal for their chemical behavior and interactions. Structural analyses through techniques such as X-ray crystallography provide insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Quinoline derivatives participate in a range of chemical reactions, such as cyclometalation and coordination with metals. For example, complexes with 8-hydroxyquinoline or quinoline-8-thiol exhibit significant photophysical properties, including deep-red luminescence and efficient singlet oxygen generation, indicating their potential in photodynamic therapy and materials science (Shavaleev, Adams, Best, Edge, Navaratnam, & Weinstein, 2006).

Safety And Hazards

2,8-Quinolinediol causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

2,8-Quinolinediol has been adopted to modify reduced graphene oxide (rGO) and prepare an organic molecule electrode (OME) for asymmetric supercapacitors (ASCs) with efficient energy storage . The measurements indicate that the assembled ASC is able to store charge within a wide voltage window of 1.6 V in the 1 M H2SO4 electrolyte and exhibit better energy storage performance . This indicates the potential application of 2,8-Quinolinediol in the field of energy storage .

properties

IUPAC Name

8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKYYHTWHJHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165650
Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Quinolinediol

CAS RN

15450-76-7
Record name 8-Hydroxy-1H-quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dihydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,8-Quinolinediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quinolin-8-ol 1-oxide (20 g, 124 mmol) in acetic anhydride (200 ml) was stirred at 90° C. for 5 hours. Then the reaction mixture was poured into water/ice mixture (1.5 L), and made neutral by addition of conc. aq. NH3. The precipitate formed was collected by filtration and washed with water. The crude product was purified by suspending in propan-2-ol and addition of petroleum ether to give 2-oxo-1,2-dihydroquinolin-8-yl acetate. 2-Oxo-1,2-dihydroquinolin-8-yl acetate was heated in conc. aq. HCl (200 ml) at 90° C. for 4 hours. The reaction mixture was poured into ice-cold water (400 ml), and the precipitate formed was collected by filtration and washed with water. Recrystallization from propan-2-ol/petroleum ether afforded the subtitle compound (14.1 g, 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
K Inagami, M Kaihara, JM Price - Journal of Biological Chemistry, 1965 - cabdirect.org
A chromatographic method for isolation and subsequent spectrophotometric estimation of 2, 8-quinolinediol is described. The ultraviolet, infrared and fluorescence spectra of the …
Number of citations: 14 www.cabdirect.org
L Jiao, F Ma, X Wang, Z Li, Z Hu… - ACS Applied Energy …, 2021 - ACS Publications
Asymmetric supercapacitors (ASCs) need positive and negative electrodes to produce a larger redox peak position difference to achieve a higher energy density. Here, 2,8-…
Number of citations: 16 pubs.acs.org
GT Bryan, RR Brown, JM Price - Cancer Research, 1964 - AACR
The carcinogenicity of seven metabolites of the essential amino acid tryptophan and nine other nitrogen-containing aromatic compounds was studied by the individual suspension of …
Number of citations: 189 aacrjournals.org
CI Nieto, MÁ García, MÁ Farrán, RM Claramunt… - Journal of Molecular …, 2012 - Elsevier
Experimental (NMR, X-ray and DSC) and theoretical studies [DFT B3LYP/6-311++G (d,p)] have permitted to establish the structure of the main tautomeric form of 8-hydroxycarbostyril 1. …
Number of citations: 10 www.sciencedirect.com
H Wang, H Tomizawa, E Miki - Inorganica Chimica Acta, 2001 - Elsevier
The thermal reactions of two isomers (cis-1 and cis-2) of [Ru(OAc)(2cqn) 2 NO] (H2cqn=2-chloro-8-quinolinol) were studied. In deaerated DMF or DMSO at 373 K, cis-1 [Ru(OAc)(2cqn) …
Number of citations: 1 www.sciencedirect.com
T Meng, QP Qin, ZL Chen, HH Zou, K Wang… - Dalton …, 2019 - pubs.rsc.org
This paper reports the synthesis, structure characterization, and anticancer properties of 13 organometallic Ru(II)–arene complexes: [Ru(η6-p-cymene)Cl-(L1)] (1), [Ru(η6-p-cymene)Cl-(…
Number of citations: 54 pubs.rsc.org
P Rouge, A Cornu, AS Biesse-Martin, B Lyan, N Rochut… - Food chemistry, 2013 - Elsevier
The aim of this work was to characterise new UV-absorbing compounds (UAC) in cow milk in order to gain an overview of the molecular diversity of the minor bioactive constituents, that …
Number of citations: 22 www.sciencedirect.com
JC English, KS Roser, M Mecchi - Mutation Research/Genetic Toxicology …, 2005 - Elsevier
Tris(8-quinolinolato-N1, O8) aluminum (AlQ), an aluminum chelate of 8-hydroxyquinoline (8OHQ) is an important charge transfer molecule in semiconducting imaging devices. This …
Number of citations: 1 www.sciencedirect.com
J Wang, T Reijmers, L Chen, R Van Der Heijden… - Metabolomics, 2009 - Springer
A metabolomics-based systems toxicology approach was used to profile the urinary metabolites for the toxicity related processes and pathogenesis induced by doxorubicin (DOX) to rats…
Number of citations: 81 link.springer.com
I Murakami-Kubo, K Doh-Ura, K Ishikawa… - Journal of …, 2004 - Am Soc Microbiol
We previously reported that quinacrine inhibited the formation of an abnormal prion protein (PrPres), a key molecule in the pathogenesis of transmissible spongiform encephalopathy, or …
Number of citations: 111 journals.asm.org

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